molecular formula C9H10ClNO2 B1345680 Methyl 3-chloro-4-methylcarbanilate CAS No. 22133-20-6

Methyl 3-chloro-4-methylcarbanilate

Cat. No. B1345680
CAS RN: 22133-20-6
M. Wt: 199.63 g/mol
InChI Key: QURFKMPDWGGSOK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methylcarbanilate is a chemical compound with the formula C9H10ClNO2 and a molecular weight of 199.634 . It is also known as carbaryl and has been widely used as an insecticide since the 1950s.


Molecular Structure Analysis

The molecular structure of Methyl 3-chloro-4-methylcarbanilate contains a total of 23 bonds. There are 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 3-chloro-4-methylcarbanilate include its molecular formula (C9H10ClNO2) and molecular weight (199.634) . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antimicrobial Agents Synthesis

Research by Bairagi et al. (2009) in the field of antimicrobial agents synthesis has shown significant advancements. They reported on the design, synthesis, and evaluation of Schiff's bases derived from 4-chloro-3-coumarin aldehyde, demonstrating potent antimicrobial activity against a variety of gram-positive and gram-negative bacteria and fungi. This study highlights the potential of similar compounds, including Methyl 3-chloro-4-methylcarbanilate, in developing effective antimicrobial agents Design, Synthesis and Evaluation of Schiff’s Bases of 4-Chloro-3-coumarin aldehyde as Antimicrobial Agents.

Photochemistry and Spectroscopy

Lopes et al. (2011) conducted a study on Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, closely related to Methyl 3-chloro-4-methylcarbanilate, focusing on its photochemistry and vibrational spectra. The study provided insights into the low-energy conformers of the compound and its photoproducts, contributing to our understanding of its chemical behavior under various conditions Photochemistry and vibrational spectra of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate..

Chiral Separation in Chromatography

The research by Tang et al. (2016) on chiral separation using per(3-chloro-4-methyl)phenylcarbamate-β-CD clicked chiral stationary phase illustrates the application of compounds like Methyl 3-chloro-4-methylcarbanilate in high-performance liquid chromatography. This study demonstrates the compound's role in enhancing enantioselectivities and provides insights into the interactions between functionalized cyclodextrin and analytes Per(3-chloro-4-methyl)phenylcarbamate cyclodextrin clicked stationary phase for chiral separation in multiple modes high-performance liquid chromatography..

Environmental Science and Pollution Treatment

In the context of environmental science, Song et al. (2010) explored the anodic oxidation of 4-chloro-3-methyl phenol, a compound structurally similar to Methyl 3-chloro-4-methylcarbanilate, using Ti/SnO2-Sb/PbO2 electrodes. The study offers valuable insights into the degradation pathways and the role of hydroxyl radicals and active chlorine in the electro-oxidation process, shedding light on potential environmental applications for the remediation of pollutants Mechanism of the anodic oxidation of 4-chloro-3-methyl phenol in aqueous solution using Ti/SnO2-Sb/PbO2 electrodes..

Safety And Hazards

The safety data sheet for a similar compound, Methyl chloroformate, indicates that it is highly flammable and harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage, and is fatal if inhaled .

properties

IUPAC Name

methyl N-(3-chloro-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6-3-4-7(5-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURFKMPDWGGSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176667
Record name Methyl 3-chloro-4-methylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-4-methylcarbanilate

CAS RN

22133-20-6
Record name Methyl 3-chloro-4-methylcarbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022133206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-chloro-4-methylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 10.0 grams (0.071 mole) of 3-chloro-4-methylaniline in 100 ml of chloroform was added 16.7 grams (0.212 mole) of pyridine. Methyl chloroformate, 8.0 grams (0.085 mole), was then added dropwise during a 20 minute period. During the addition the reaction mixture temperature was held between 25°-30° C. with external cooling. Upon completion of addition the reaction mixture was stirred at ambient temperature for 16 hours. The reaction mixture was washed into a separatory funnel with 50 ml of chloroform; and the solution was washed with two 100 ml portions of water and 100 ml of aqueous 5% hydrochloric acid. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a waxy solid residue. The residue was recrystallized from hexane/ethyl acetate to give 10.9 grams of methyl(3-chloro-4-methylphenyl)carbamate; m.p. 80°-81.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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